molecular formula C10H10O2 B12877637 6,7-Dimethyl-1-benzofuran-5-ol CAS No. 60026-12-2

6,7-Dimethyl-1-benzofuran-5-ol

Cat. No.: B12877637
CAS No.: 60026-12-2
M. Wt: 162.18 g/mol
InChI Key: GSABGOSFHWWIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethylbenzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 6th and 7th positions and a hydroxyl group at the 5th position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylbenzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-3,4-dimethylphenylacetic acid using a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzofuran ring .

Industrial Production Methods: Industrial production of benzofuran derivatives, including 6,7-Dimethylbenzofuran-5-ol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylbenzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethylbenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5th position plays a crucial role in its biological activity, allowing it to form hydrogen bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .

Comparison with Similar Compounds

    Benzofuran: The parent compound without any substituents.

    6-Methylbenzofuran: A similar compound with a single methyl group at the 6th position.

    7-Methylbenzofuran: A similar compound with a single methyl group at the 7th position.

    5-Hydroxybenzofuran: A similar compound with a hydroxyl group at the 5th position.

Uniqueness: 6,7-Dimethylbenzofuran-5-ol is unique due to the presence of both methyl groups at the 6th and 7th positions and a hydroxyl group at the 5th position. This specific substitution pattern enhances its biological activity and makes it a valuable compound for various applications .

Properties

CAS No.

60026-12-2

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6,7-dimethyl-1-benzofuran-5-ol

InChI

InChI=1S/C10H10O2/c1-6-7(2)10-8(3-4-12-10)5-9(6)11/h3-5,11H,1-2H3

InChI Key

GSABGOSFHWWIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=COC2=C1C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.